molecular formula C15H18O3 B14240734 (6S)-4-Ethoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one CAS No. 498532-00-6

(6S)-4-Ethoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14240734
CAS No.: 498532-00-6
M. Wt: 246.30 g/mol
InChI Key: WJHGIGQLCUHIAM-ZDUSSCGKSA-N
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Description

(6S)-4-Ethoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones. This compound is characterized by its unique structure, which includes an ethoxy group and a phenylethyl group attached to a dihydropyranone ring. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4-Ethoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one typically involves the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an aldehyde.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6S)-4-Ethoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(6S)-4-Ethoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (6S)-4-Ethoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S)-4-Ethoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one is unique due to its specific stereochemistry and the presence of both ethoxy and phenylethyl groups. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

498532-00-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(2S)-4-ethoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C15H18O3/c1-2-17-14-10-13(18-15(16)11-14)9-8-12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t13-/m0/s1

InChI Key

WJHGIGQLCUHIAM-ZDUSSCGKSA-N

Isomeric SMILES

CCOC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC(=O)OC(C1)CCC2=CC=CC=C2

Origin of Product

United States

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